molecular formula C30H16 B089683 Tribenzo[de,kl,rst]pentaphene CAS No. 188-72-7

Tribenzo[de,kl,rst]pentaphene

Cat. No. B089683
CAS RN: 188-72-7
M. Wt: 376.4 g/mol
InChI Key: BIGSSBUECAXJBO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Tribenzo[de,kl,rst]pentaphene and its derivatives involves versatile methods that allow for the functionalization and modulation of its electronic properties. Alameddine et al. (2015) demonstrated the synthesis of arylamine tribenzopentaphenes, highlighting the potential for adjusting hole mobility through molecular design and solvent conditions during the fabrication of field-effect transistor devices (Alameddine et al., 2015). Additionally, the synthesis of alkyl-substituted tribenzopentaphenes by Alameddine et al. (2012) showcases the adaptability of these compounds for tailoring electronic and emission properties through alkyl side chain modifications (Alameddine et al., 2012).

Molecular Structure Analysis

The molecular structure of Tribenzo[de,kl,rst]pentaphene reveals significant deviations from planarity due to steric repulsion, as elucidated by Oonishi et al. through X-ray diffraction analysis. This distortion, characterized by a saddle form, impacts the electronic properties and potential applications of the compound (Oonishi et al., 1992).

Chemical Reactions and Properties

Photooxygenation reactions of Tribenzo[de,kl,rst]pentaphene have been studied by Uchida et al., demonstrating the compound's reactivity under visible light and providing insights into its stability and potential for photochemical applications (Uchida et al., 1996).

Physical Properties Analysis

The physical properties of Tribenzo[de,kl,rst]pentaphene derivatives, such as emission spectra and hole mobilities, have been extensively investigated. The impact of π–π stacking and molecular aggregation on these properties is critical for the design of materials with high performance in electronic and photonic devices (Alameddine et al., 2015).

Chemical Properties Analysis

The chemical versatility of Tribenzo[de,kl,rst]pentaphene is highlighted through its reactivity in various chemical reactions, including the potential for photooxygenation and the ability to undergo modifications that influence its electronic and optical properties. The synthesis and study of these derivatives contribute to a broader understanding of the material's chemical behavior and its potential in various applications (Uchida et al., 1996).

Scientific Research Applications

  • Structural Analysis : Tribenzo[de,kl,rst]pentaphene exhibits significant structural distortion from a planar structure due to steric repulsion, as evidenced by X-ray diffraction studies (Oonishi et al., 1992).

  • Synthesis of π-Extended Imidazoles : A study demonstrated the 1,3-dipolar cycloaddition of polycyclic aromatic azomethine ylides with nitriles to produce tribenzo[b,g,ij]imidazo[2,1,5-de]quinolizine and further π-extended imidazoles, highlighting a pathway for synthesizing complex aromatic compounds (Li et al., 2020).

  • Field Effect Transistor Applications : Arylamine Tribenzopentaphenes were synthesized and used in field-effect transistors (FETs), demonstrating potential in organic electronics despite challenges in achieving high hole mobility (Alameddine et al., 2015).

  • Fluorescence Emission Fine Structures : The fluorescence properties of tribenzo[de,kl,rst]pentaphene and related compounds were studied, showing their utility as probes in understanding solvent polarity effects (Waris et al., 1989).

  • Photooxygenation Studies : Research on the photooxygenation of tribenzo[a,h,rst]phenanthra[10,1,2-cde]pentaphene under visible-light exposure provided insights into the reactivity and stability of these compounds (Uchida et al., 1996).

  • Synthesis of Alkyl-Substituted Derivatives : Alkyl substitutions on tribenzopentaphene derivatives were shown to affect their emission properties, indicating their potential in materials science (Alameddine et al., 2012).

  • Synthesis of Azulene-Embedded PAHs : Silver(I) cations were used to synthesize azulene-embedded polycyclic aromatic hydrocarbons (PAHs), providing a novel approach to constructing complex π-conjugated systems (Konishi et al., 2018).

  • Photovoltaic Applications : Tribenzopentaphene derivatives with alkoxy side chains were synthesized and used in photovoltaic cells, showing good efficiencies and self-assembly into various microstructures (Chou et al., 2013).

Safety And Hazards

Safety data sheets suggest avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes when handling Tribenzo[de,kl,rst]pentaphene . Personal protective equipment, including chemical impermeable gloves, should be worn, and adequate ventilation should be ensured . In case of accidental ingestion or inhalation, medical attention should be sought immediately .

Future Directions

Tribenzo[de,kl,rst]pentaphene and its derivatives are of great interest as potential organic semiconductors . Future research may focus on improving the crystalline properties of their thin films upon deposition, which could lead to better hole transport mobility .

properties

IUPAC Name

octacyclo[12.12.2.12,6.115,19.011,27.024,28.010,30.023,29]triaconta-1(27),2,4,6(30),7,9,11,13,15,17,19(29),20,22,24(28),25-pentadecaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H16/c1-5-17-6-2-10-20-24-15-16-26-22-12-4-8-18-7-3-11-21(28(18)22)25-14-13-23(29(24)30(25)26)19(9-1)27(17)20/h1-16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIGSSBUECAXJBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)C4=C5C(=CC=C6C5=C(C=C4)C7=CC=CC8=C7C6=CC=C8)C3=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60172136
Record name Tribenzo(de,kl,rst)pentaphene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60172136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

376.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tribenzo[de,kl,rst]pentaphene

CAS RN

188-72-7
Record name Tribenzo[de,kl,rst]pentaphene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=188-72-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tribenzo(de,kl,rst)pentaphene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000188727
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tribenzo(de,kl,rst)pentaphene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60172136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
21
Citations
SA Tucker, AI Zvaigzne, WE Acree, JC Fetzer… - Applied …, 1991 - opg.optica.org
Fluorescence emission spectra are reported for benzo[rst]dinaphtho[2,1,8,7defg;2',1',8',7'ijkl]pentaphene, dibenzo[a,rst]naphtho[8,1,2cde]pentaphene, dibenzo[fg,ij]pentaphene (also …
Number of citations: 30 opg.optica.org
R Waris, KW Street Jr, WE Acree Jr… - Applied …, 1989 - journals.sagepub.com
Fluorescence properties of benzo[e]pyrene, benzo[a)pyrene, dibenzo[a,ejpyrene (naphtho[1,2,3,4def]chrysene), 1-chloropyrene, tribenzo[de, kl,rst]pentaphene, dinaphtho[2,1,8,7defg,2…
Number of citations: 50 journals.sagepub.com
SA Tucker, H Darmodjo, WE Acree, JC Fetzer… - Applied …, 1992 - opg.optica.org
Nitromethane is examined as a selective quenching agent for discriminating between "alternant" versus "nonalternant" Polycyclic aromatic hydrocarbons in unknown mixtures. Of the 36 …
Number of citations: 47 opg.optica.org
KW Street, WE Acree, JC Fetzer, PH Shetty… - Applied …, 1989 - opg.optica.org
Fluorescence properties of pyrene (Py), benzo[ghi]perylene (BPe), coronene (Co), and ovalene (Ov) dissolved in n-butylammonium thiocyanate, sec-butylammonium thiocyanate, and …
Number of citations: 25 opg.optica.org
Z Guo, P Yu, K Sun, W Wang, Y Wei… - Chemistry–An Asian …, 2017 - Wiley Online Library
The investigation of semiconductors at the surface provides opportunities to observe and understand the mechanism of molecular interaction for the design of semiconductors so that …
Number of citations: 10 onlinelibrary.wiley.com
WE Acree Jr, AI Zvaigzne, JC Fetzer - Applied spectroscopy, 1990 - journals.sagepub.com
The fluorescence properties of dibenzo[def,p]chrysene, benzo[rst]pentaphene, and anthranthrene dissolved in eleven organic non-electrolyte solvents are reported. Measurements …
Number of citations: 16 journals.sagepub.com
WE Acree, SA Tucker, LE Cretella, AI Zvaigzne… - Applied …, 1990 - opg.optica.org
Fluorescence emission spectra are reported for 1,6-dithiapyrene, 3,10-dithiaperylene, 1,7-dithiaperylene, thianthrene, benz[4,10]anthra[1,9,8abcd]coronene, and benzo[cd]chryseno [4,5…
Number of citations: 33 opg.optica.org
WE Acree, SA Tucker, AI Zvaigzne, KW Street… - Applied …, 1990 - opg.optica.org
Fluorescence emission spectra are reported for dinaphtho[8,1,2abc; 2',1',8'klm]coronene, naphtho[8,1,2abc]coronene, naphth[2',1',8',7': 4,10,5]anthra[1,9,8abcd]coronene, dibenzo[bc,ef]…
Number of citations: 37 opg.optica.org
JC Fetzer, WR Biggs - Journal of Chromatography A, 1985 - Elsevier
LIQUID CHROMATOGRAPHIC RETENTION BEHAVIOR OF LARGE, FUSED POLYCYCLIC AROMATICS NORMAL BONDED PHASES The normal bonded-phase rete Page 1 Journal …
Number of citations: 32 www.sciencedirect.com
JC Fetzer - 2000 - books.google.com
Polycyclic aromatic hydrocarbons (PAHs) are the first type of chemicals that were ever discovered to cause cancer in humans. They are found in cigarette smoke, in barbecued and …
Number of citations: 167 books.google.com

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